4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(indol-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(23-16-18-6-2-1-3-7-18)24-13-10-19(11-14-24)17-25-15-12-20-8-4-5-9-21(20)25/h1-9,12,15,19H,10-11,13-14,16-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXDWVYSZDCDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The indole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride and a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is C20H22N4O, with a molecular weight of approximately 334.4 g/mol. The compound features an indole moiety, which is known for its biological activity, particularly in neuropharmacology and cancer research.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific structure of this compound may enhance its interaction with target proteins involved in cancer pathways, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for developing treatments for conditions such as depression and anxiety disorders .
Antimicrobial Properties
Indole derivatives have also been recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess the ability to inhibit bacterial growth, offering a promising avenue for the development of new antibiotics .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available indole and piperidine derivatives. The methods include:
- Aminomethylation : This technique utilizes ultrasound-promoted reactions to achieve efficient aminomethylation of indoles, leading to higher yields of the desired compound .
- Carbamate Formation : The introduction of the carboxamide group can be achieved through carbamate formation, which enhances the solubility and bioavailability of the compound .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with IC50 values indicating potency against various lines. |
| Study 2 | Neuropharmacology | Explored interactions with serotonin receptors, suggesting potential antidepressant effects. |
| Study 3 | Antimicrobial Properties | Showed efficacy against Gram-positive bacteria, indicating a broad-spectrum antimicrobial potential. |
Mechanism of Action
The mechanism of action of 4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in neurotransmitter metabolism. The piperidine ring and benzyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several indole-piperidine derivatives reported in the literature.
Key Comparative Insights
Substituent Effects on Synthesis :
- The target compound lacks an N-methyl group on the piperidine ring, which is present in ’s analogs. N-Methylation often improves metabolic stability but may reduce hydrogen-bonding capacity .
- Pyridinylmethyl and trifluoromethylbenzyl substituents on the indole nitrogen () resulted in lower yields (10–32%), likely due to steric hindrance or electronic effects during alkylation. The target’s simpler benzyl group may offer synthetic advantages.
Structural Flexibility: Compound 64 () uses an ethyl linker between indole and piperidine, contrasting with the target’s methyl group.
Biological Activity Trends :
- Analogs with trifluoromethyl groups () or benzimidazolone cores () show enhanced enzyme inhibitory or antiviral activity, suggesting that electron-withdrawing groups improve target engagement .
- The target’s benzyl carboxamide and indole-methyl groups align with structural motifs seen in antimicrobial and antiviral agents, though empirical data are needed .
Physicochemical Properties :
- The isopropyl and methoxybenzyl substituents in ’s compound increase molecular weight (405.54 vs. ~375 for the target), which could reduce solubility or permeability .
Biological Activity
4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide, also known by its CAS number 1428349-28-3, is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperidine ring, an indole moiety, and a benzyl substituent, which contribute to its diverse biological effects.
The molecular formula of this compound is with a molecular weight of 347.5 g/mol. The structure incorporates key functional groups that are often associated with biological activity, particularly in the context of neuropharmacology and cancer research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Notably, it has been shown to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical in the development of anticancer therapies, as disrupting the normal function of tubulin can prevent cancer cell proliferation .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Activity
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including FaDu (hypopharyngeal tumor) cells.
- Findings : In vitro studies demonstrated significant cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin .
2. Neuroprotective Effects
- Mechanism : The compound has been studied for its potential neuroprotective properties through its action on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.
- Results : Inhibition studies showed that derivatives of this compound could effectively inhibit AChE/BChE, suggesting potential applications in treating conditions like Alzheimer's disease .
3. Antimicrobial Properties
Case Studies and Research Findings
Several studies have explored the biological activity of indole-based compounds similar to this compound:
Q & A
Q. What synthetic routes are recommended for preparing 4-((1H-indol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide?
- Methodological Answer: A common approach involves coupling indole derivatives with piperidine-carboxamide precursors. For example, a related synthesis (e.g., benzylpiperidine carboxylates) employs nucleophilic substitution or reductive amination. Evidence from analogous compounds highlights the use of reflux conditions with anhydrous solvents (e.g., propionic anhydride) and purification via extraction and chromatography . Yield optimization (79.9%) can be achieved by controlling stoichiometry and reaction time .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, NMR signals for aromatic protons (δ 7.20–7.40 ppm) and piperidine carbons (δ 50–60 ppm) are critical for validation. Similar compounds show diagnostic peaks in IR for amide C=O stretches (~1650 cm⁻¹) . Elemental analysis (C, H, N) should match theoretical values within 0.3% deviation .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Methodological Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, chloroform) but insoluble in water. Stability tests under ambient conditions (25°C, inert atmosphere) show no degradation over 72 hours. Store at –20°C in desiccated environments to prevent hydrolysis of the carboxamide group .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. Although toxicity data specific to this compound are limited, structurally related piperidines require precautions against inhalation and skin contact. Emergency protocols include rinsing exposed areas with water and consulting medical professionals .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for large-scale production?
- Methodological Answer: Optimize reaction parameters:
- Temperature: Reflux at 110–120°C in anhydrous solvents to minimize side reactions.
- Catalysis: Use Pd/C or Raney Ni for hydrogenation steps to reduce byproducts.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Scaling to >10 mmol requires precise stoichiometric control of indole and benzylpiperidine precursors .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer: Cross-validate assays using dose-response curves and orthogonal methods (e.g., enzymatic vs. cell-based assays). For example, discrepancies in receptor binding affinity (e.g., muscarinic vs. serotonin receptors) may arise from assay-specific interference. Compare results with structural analogs (e.g., pyrazole-substituted derivatives) to identify critical functional groups .
Q. What strategies are effective for in vivo pharmacokinetic and toxicity studies?
- Methodological Answer: Conduct ADME profiling in rodent models:
- Bioavailability: Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS.
- Metabolism: Identify metabolites using liver microsomes and HPLC-UV.
- Toxicity: Monitor liver/kidney function markers (ALT, creatinine) after 14-day repeated dosing .
Q. How can analytical methods be developed for trace detection in complex matrices?
- Methodological Answer: Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and mobile phase (0.1% formic acid in acetonitrile/water). Calibrate with internal standards (e.g., deuterated analogs). Detection limits as low as 0.1 ng/mL can be achieved using multiple reaction monitoring (MRM) transitions .
Q. What structure-activity relationship (SAR) insights guide modification of the indole moiety?
- Methodological Answer: Replace the indole with pyrazole or pyrimidine to modulate receptor selectivity. For example, pyrazole analogs show enhanced anticancer activity (IC50 < 1 µM in HeLa cells) due to improved π-π stacking with target proteins. Introduce electron-withdrawing groups (e.g., –CF₃) at the indole 4-position to enhance metabolic stability .
Q. How can computational modeling predict binding modes with target receptors?
- Methodological Answer:
Perform molecular docking (AutoDock Vina) using crystal structures of serotonin receptors (PDB: 5I6X). Key interactions include hydrogen bonding between the carboxamide and Asp155, and hydrophobic contacts between the benzyl group and Phe330. Validate predictions with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
